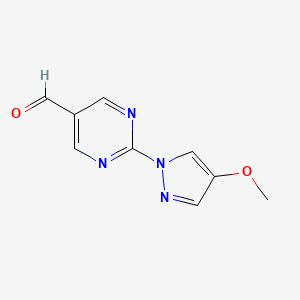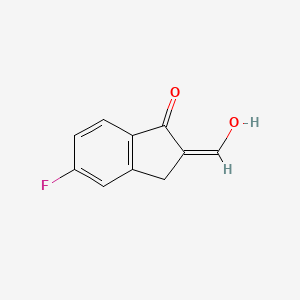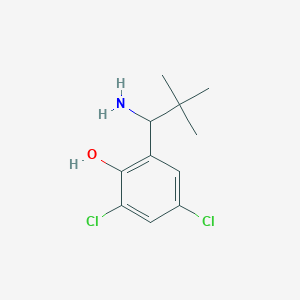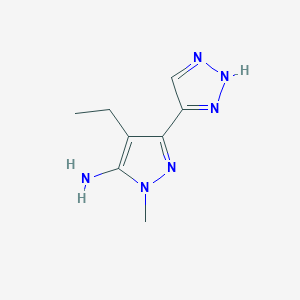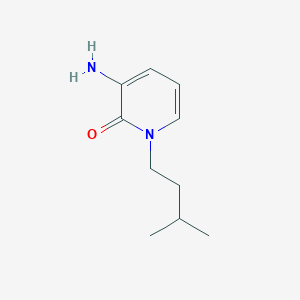![molecular formula C6H10N4O B13077076 {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a heterocyclic compound that contains a triazole ring fused to a pyrimidine ring, with a methanol group attached to the second carbon of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde or ketone, followed by cyclization with a suitable reagent to form the fused triazolo-pyrimidine ring system. The methanol group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the triazole or pyrimidine rings.
Substitution: The hydrogen atoms on the triazole or pyrimidine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism of action of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}amine: Contains an amine group instead of methanol.
{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carboxylic acid: Contains a carboxylic acid group instead of methanol.
Uniqueness
The uniqueness of {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol lies in its specific functional group, which can influence its reactivity and interactions with other molecules. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and biological activity.
特性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C6H10N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h11H,1-4H2,(H,7,8,9) |
InChIキー |
UTYYRRKNDHWJCR-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=NC(=NN2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
![3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
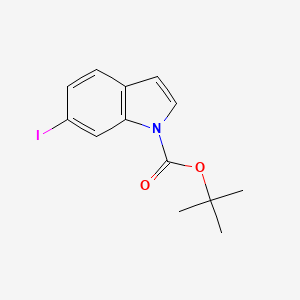

![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)
